2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Catalog No.
S6827801
CAS No.
1060246-37-8
M.F
C12H12BrNO2S2
M. Wt
346.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfon...

CAS Number

1060246-37-8

Product Name

2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

IUPAC Name

2-bromo-N-(2-thiophen-3-ylethyl)benzenesulfonamide

Molecular Formula

C12H12BrNO2S2

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C12H12BrNO2S2/c13-11-3-1-2-4-12(11)18(15,16)14-7-5-10-6-8-17-9-10/h1-4,6,8-9,14H,5,7H2

InChI Key

LHDGPAKQIFDFKI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC=C2)Br

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC=C2)Br

2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is an organic compound characterized by the presence of a bromine atom, a thiophene ring, and a sulfonamide group attached to a benzene ring. Its molecular formula is C12H12BrNO2S2C_{12}H_{12}BrNO_{2}S_{2}, and it has a molecular weight of approximately 346.3 g/mol. The compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features, which may enhance its reactivity and biological activity.

, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction: The thiophene ring may undergo oxidation or reduction depending on the reagents used.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to generate more complex molecular structures.

Common Reagents and Conditions

Typical reagents for these reactions include:

  • N-bromosuccinimide (NBS) for bromination.
  • Palladium catalysts for coupling reactions.
  • Oxidizing agents like hydrogen peroxide for oxidation processes.

Major Products Formed

The products resulting from these reactions depend on the specific conditions and reagents employed. Substitution reactions can yield various thiophene derivatives, while coupling reactions can lead to complex aromatic compounds.

Research indicates that 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide exhibits potential biological activities. Its structure allows it to interact with biological systems, suggesting possible antimicrobial and anticancer properties. Similar compounds have shown the ability to inhibit specific biological pathways, indicating that this compound may also possess therapeutic potential.

The synthesis of 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves a multi-step process:

  • Formation of the Thiophene Derivative: This can be achieved through methods such as the Gewald reaction or Paal-Knorr synthesis.
  • Sulfonamide Formation: The brominated thiophene derivative is then reacted with benzene sulfonamide under suitable conditions to yield the final product.

Industrial Production Methods

For industrial-scale production, similar synthetic routes are utilized but optimized for higher yields and efficiency through the use of catalysts and controlled reaction conditions.

2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules.
  • Organic Synthesis: The compound acts as an intermediate in creating more complex organic structures.
  • Material Science: It may be employed in developing organic semiconductors and advanced materials.

Studies focusing on the interactions of 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide with various biological molecules are crucial for understanding its potential therapeutic effects. These interactions could elucidate its mechanisms of action and guide further development in drug design.

Similar Compounds

Several compounds share structural similarities with 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide:

Compound NameKey FeaturesUnique Aspects
SuprofenContains thiophene; anti-inflammatory propertiesDifferent functional groups affect pharmacological activity
ArticaineThiophene ring; used as a local anestheticExhibits distinct reactivity due to additional functional groups
2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamideIncorporates both furan and thiophene ringsVariation in position of functional groups may influence interactions
4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamideContains piperazine; potential differences in pharmacological propertiesUnique due to piperazine structure affecting activity

Uniqueness

The uniqueness of 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide lies in its combination of a bromine atom, thiophene ring, and sulfonamide group. This specific arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds, potentially enhancing its reactivity and therapeutic applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

344.94928 g/mol

Monoisotopic Mass

344.94928 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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